molecular formula C12H16N2O4S B12515792 Ethyl 1-(5-nitrothiophen-2-yl)piperidine-4-carboxylate CAS No. 706767-23-9

Ethyl 1-(5-nitrothiophen-2-yl)piperidine-4-carboxylate

Cat. No.: B12515792
CAS No.: 706767-23-9
M. Wt: 284.33 g/mol
InChI Key: CPARXSCUEHQRFE-UHFFFAOYSA-N
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Description

Ethyl 1-(5-nitrothiophen-2-yl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. It features a piperidine ring substituted with an ethyl ester group and a nitrothiophene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(5-nitrothiophen-2-yl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with nitrothiophene compounds. One common method includes the esterification of piperidine-4-carboxylic acid with ethanol in the presence of a catalyst, followed by nitration to introduce the nitro group on the thiophene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and nitration processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Types of Reactions:

    Oxidation: The nitro group in the thiophene ring can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 1-(5-nitrothiophen-2-yl)piperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(5-nitrothiophen-2-yl)piperidine-4-carboxylate involves its interaction with biological targets, primarily through the nitrothiophene moiety. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The piperidine ring may also contribute to the compound’s binding affinity to specific receptors or enzymes .

Comparison with Similar Compounds

  • Ethyl 1-(3-nitrothiophen-2-yl)piperidine-4-carboxylate
  • Ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate

Comparison: Ethyl 1-(5-nitrothiophen-2-yl)piperidine-4-carboxylate is unique due to the specific positioning of the nitro group on the thiophene ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research .

Properties

CAS No.

706767-23-9

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

ethyl 1-(5-nitrothiophen-2-yl)piperidine-4-carboxylate

InChI

InChI=1S/C12H16N2O4S/c1-2-18-12(15)9-5-7-13(8-6-9)10-3-4-11(19-10)14(16)17/h3-4,9H,2,5-8H2,1H3

InChI Key

CPARXSCUEHQRFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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